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Compound of Interest

Compound Name: 2-Bromopyridine hydrobromide

CAS No.: 42981-41-9

Cat. No.: B3352173

Get Quote

Executive Summary
In the realm of crystal engineering and supramolecular chemistry, 2-Bromopyridine
hydrobromide (systematically referred to as 2-bromopyridinium bromide, C5​H5​Br2​N ) serves

as a quintessential model for understanding the competitive and cooperative interplay between

non-covalent interactions. This technical guide provides an in-depth analysis of its

crystallographic properties, detailing the causality behind its molecular architecture. By

examining the precise balance of hydrogen bonding, halogen bonding, and π−π stacking,

researchers can leverage these mechanistic insights for advanced drug development and the

design of novel solid-state materials.

Molecular Architecture & Crystallographic
Properties
The crystal structure of 2-bromopyridinium bromide (documented in the Cambridge Structural

Database under the refcode VOQMOD1) is defined by a highly planar pyridinium ring stabilized

by a heavy bromide counterion ( Br− ).
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The structural integrity of the lattice relies on the bromide anion acting as a multi-dentate

acceptor. Because the bromide ion possesses a spherically symmetric electron cloud, it can

simultaneously accommodate multiple directional interactions from adjacent 2-bromopyridinium

cations. This unique geometric arrangement dictates the macroscopic physical properties of the

crystal, including its thermal stability and solubility profile.

Quantitative Supramolecular Data
The following table summarizes the typical quantitative metrics of the primary non-covalent

interactions that govern the VOQMOD crystal lattice:

Interaction
Type

Donor Acceptor
Typical
Distance
(Å)

Angle (°)
Structural
Role

Hydrogen

Bond

Pyridinium N-

H

Bromide ( Br−

)
3.20 - 3.40 > 160

Primary

thermodynam

ic lattice

stabilization

Halogen

Bond

Aryl C-Br ( σ -

hole)

Bromide ( Br−

)
3.35 - 3.55 ~ 170 - 180

Directional

1D chain

formation

π−π Stacking
Pyridinium

Ring

Pyridinium

Ring
3.60 - 3.80 N/A

3D

framework

assembly and

packing

efficiency

Mechanistic Insights into Intermolecular
Interactions
To rationally design solid-state pharmaceutical forms (such as co-crystals or salts), one must

understand the causality behind the formation of specific intermolecular bonds.

The Hydrogen Bonding Network ( N-H⋯Br− )
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The protonation of the pyridine nitrogen significantly increases its hydrogen-bond donor

capacity. The resulting N-H⋯Br− interaction provides the primary thermodynamic driving force

for crystallization. The strong electrostatic attraction between the formal positive charge on the

pyridinium ring and the negative bromide ion ensures a highly directional and short contact

distance.

Halogen Bonding and the σ -Hole ( C-Br⋯Br− )
Halogen bonding in this system is driven by the anisotropic distribution of electron density on

the covalently bound bromine atom. The electron-withdrawing nature of the protonated

pyridinium ring polarizes the aryl bromine, creating an equatorial belt of negative electrostatic

potential and a highly localized polar region of positive electrostatic potential known as the σ -

hole1. The bromide anion ( Br− ) donates electron density directly into this σ -hole, forming a

highly linear C-Br⋯Br− interaction that links the molecules into extended one-dimensional

chains.

π−π Stacking
The excellent planarity of the aromatic pyridinium rings allows for face-to-face and edge-to-face

stacking. This minimizes empty void space within the unit cell, maximizing van der Waals

interactions and contributing to the overall density and stability of the 3D supramolecular

framework.
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Fig 1: Mechanistic relationship of supramolecular forces in the crystal lattice.

Experimental Protocols: Synthesis & SCXRD
Analysis
The following self-validating methodology outlines the synthesis of 2-bromopyridinium bromide

and the subsequent Single-Crystal X-Ray Diffraction (SCXRD) workflow 2, 3.

Phase 1: Synthesis and Protonation
Reagent Preparation: Dissolve 2-bromopyridine in a polar protic solvent (e.g., pure ethanol)

to ensure complete miscibility with aqueous acids.

Protonation: Slowly add an equimolar amount of concentrated hydrobromic acid (HBr) under

continuous stirring at room temperature.

Causality: The protonation of the pyridine nitrogen is an exothermic process; controlled

addition prevents localized boiling, thermal degradation, and the formation of unwanted

side products.

Validation Check: The formation of a homogeneous, slightly acidic, and colorless solution

confirms complete protonation of the precursor.

Phase 2: Crystal Growth via Slow Evaporation
Solvent System: Utilize a binary solvent system of ethanol and water.

Causality: Ethanol provides the necessary volatility for evaporation, while water ensures

the ionic hydrobromide salt remains highly soluble, preventing premature precipitation of

amorphous powders.

Evaporation: Cover the crystallization vial with perforated Parafilm and leave it undisturbed

at ambient temperature.

Causality: The perforations restrict the vapor pressure escape rate, maintaining a low and

constant supersaturation regime. This thermodynamic control favors the nucleation of
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fewer, high-quality single crystals over a polycrystalline mass.

Validation Check: Harvest crystals only when they exhibit well-defined geometric faces and

optical transparency under polarized light, indicating an absence of twinning or major lattice

defects.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)
Mounting: Coat a selected single crystal in paratone oil and mount it on a goniometer loop.

Causality: The oil protects the hygroscopic crystal from atmospheric moisture and acts as

a rigid, non-diffracting matrix when flash-frozen.

Data Collection: Cool the crystal to 100 K using a liquid nitrogen cryostream during X-ray

exposure (typically Mo K α radiation, λ=0.71073 Å).

Causality: Cryogenic temperatures suppress atomic thermal vibrations (reducing Debye-

Waller factors). This is absolutely critical for resolving the low electron density of the

hydrogen atom involved in the N-H⋯Br− interaction.

Validation Check: A successful structure solution (using direct methods and full-matrix least-

squares refinement on F2 ) is validated by an R1​value < 0.05 and a Goodness-of-Fit (GoF)

nearing 1.0, confirming the structural model accurately reflects the experimental electron

density map.
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Fig 2: Experimental workflow for crystal growth and X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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